2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile
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Overview
Description
2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group at the second position, a trifluoromethyl group at the sixth position, and a carbonitrile group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3) under specific conditions.
Introduction of the carbonitrile group: This step can involve the reaction of the quinoline derivative with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets. The carbonitrile group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl)-6-methylquinoline-4-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Tert-butyl)-6-chloroquinoline-4-carbonitrile: Similar structure but with a chloro group instead of a trifluoromethyl group.
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H13F3N2 |
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Molecular Weight |
278.27 g/mol |
IUPAC Name |
2-tert-butyl-6-(trifluoromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C15H13F3N2/c1-14(2,3)13-6-9(8-19)11-7-10(15(16,17)18)4-5-12(11)20-13/h4-7H,1-3H3 |
InChI Key |
DNBIUEVJDHFKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C#N |
Origin of Product |
United States |
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